

# Application Note: Quantification of Atrazine Exposure Through Urinary Biomarker Analysis

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## Compound of Interest

Compound Name: Atrazine-2-ethoxy

CAS No.: 126919-71-9

Cat. No.: B177272

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## Introduction

Atrazine (6-chloro-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine) is a widely used herbicide for the control of broadleaf and grassy weeds in agriculture.[1] Due to its extensive use, there is a need for robust and reliable methods to assess human exposure. Biomonitoring, through the analysis of biomarkers in biological matrices, provides a direct measure of an individual's absorbed dose. This application note details the scientifically validated approach for assessing atrazine exposure by quantifying its major urinary metabolites: deethylatrazine (DEA), deisopropylatrazine (DIA), and diaminochlorotriazine (DACT).

It is important to note that "**Atrazine-2-ethoxy**" (6-ethoxy-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine) is a synthetic chemical compound and is not a known human metabolite of atrazine. Therefore, it is not a valid biomarker for atrazine exposure. This guide will focus exclusively on the established and scientifically accepted biomarkers.

## Principles of Atrazine Metabolism and Biomarker Selection

Upon absorption, atrazine is rapidly metabolized in the human body, primarily by the liver. The main metabolic pathway involves N-dealkylation mediated by cytochrome P450 enzymes, particularly CYP1A2, CYP2C19, and CYP3A4.[2] This process results in the formation of DEA and DIA. Further dealkylation of DEA and DIA leads to the formation of DACT.[3][4] These metabolites, along with the parent atrazine, can also undergo conjugation with glutathione, although the dealkylated metabolites are the most commonly measured biomarkers in urine.[4]

The selection of DEA, DIA, and DACT as urinary biomarkers is based on the following principles:

- **Specificity:** These compounds are direct metabolic products of atrazine.
- **Abundance:** They are the major metabolites excreted in urine following atrazine exposure.[3]
- **Toxicokinetics:** Atrazine and its metabolites are relatively rapidly excreted, primarily in the urine within 24 to 48 hours, making them good indicators of recent exposure.[5] The biological half-life of atrazine is approximately 11 hours.[3]

The metabolic pathway leading to the formation of these key biomarkers is illustrated below.



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Caption: Metabolic pathway of atrazine to its major urinary biomarkers.

# Quantitative Analysis of Urinary Atrazine Metabolites

The recommended analytical approach for the simultaneous quantification of DEA, DIA, and DACT in human urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and throughput, which are essential for biomonitoring studies. A detailed protocol for this analysis is provided below.

## Experimental Workflow

The overall workflow for the analysis of urinary atrazine metabolites is depicted in the following diagram.



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Caption: Workflow for the analysis of urinary atrazine biomarkers.

## Detailed Protocol: LC-MS/MS Analysis

This protocol provides a step-by-step methodology for the quantification of DEA, DIA, and DACT in human urine.

### 1. Materials and Reagents

- Reference standards for Atrazine, DEA, DIA, and DACT

- Isotopically labeled internal standards (e.g., Atrazine-d5, DEA-d5, DIA-d7)
- LC-MS grade water, methanol, and acetonitrile
- Formic acid and ammonium acetate
- Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg, 3 mL)
- Human urine samples

## 2. Sample Preparation: Solid-Phase Extraction (SPE)

- **Sample Pre-treatment:** Thaw frozen urine samples at room temperature and vortex to ensure homogeneity. Centrifuge at 3000 x g for 10 minutes to pellet any precipitates.
- **Internal Standard Spiking:** To 2 mL of the urine supernatant, add the internal standard mix.
- **SPE Cartridge Conditioning:** Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of LC-MS grade water. Do not allow the cartridge to go dry.
- **Sample Loading:** Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
- **Washing:** Wash the cartridge with 3 mL of water to remove interfering hydrophilic compounds.
- **Drying:** Dry the cartridge under vacuum for 10-15 minutes.
- **Elution:** Elute the analytes with 3 mL of methanol.
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

## 3. LC-MS/MS Instrumental Analysis

- **LC System:** A high-performance liquid chromatography system capable of binary gradient elution.

- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.



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Table 1: Liquid Chromatography Parameters



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Table 2: Mass Spectrometry Parameters

Multiple Reaction Monitoring (MRM) Transitions:



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Table 3: MRM Transitions for Atrazine Metabolites and Internal Standard (Note: These are example transitions and should be optimized for the specific instrument used.)

## Data Interpretation

The concentration of each metabolite in the urine samples is determined by constructing a calibration curve using the peak area ratios of the analyte to its corresponding internal standard. The results are typically reported in ng/mL or µg/L of urine. To account for variations in urine dilution, it is recommended to correct the concentrations for creatinine and report the values as µg/g creatinine.

### Expected Urinary Concentrations

The following table provides a summary of reported urinary concentrations of atrazine metabolites in different populations. These values can be used as a general guide for interpreting biomonitoring data.



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Table 4: Reported Urinary Concentrations of Atrazine Metabolites

## Conclusion

The quantification of deethylatrazine (DEA), deisopropylatrazine (DIA), and diaminochlorotriazine (DACT) in urine provides a reliable and scientifically validated method for assessing human exposure to atrazine. The LC-MS/MS protocol detailed in this application note offers the necessary sensitivity and specificity for accurate biomonitoring. It is crucial for researchers and public health professionals to utilize these established biomarkers to ensure the scientific integrity of exposure assessment studies.

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